molecular formula C13H18N6O6S B15061881 ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate

((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate

Cat. No.: B15061881
M. Wt: 386.39 g/mol
InChI Key: PCKRSJUZRCXCIR-WOUKDFQISA-N
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Description

((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate is a complex organic compound that features a purine base, a tetrahydrofuran ring, and a sulfamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate typically involves multiple steps:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the purine base: The purine base can be introduced via nucleophilic substitution reactions.

    Introduction of the sulfamate group: This step often involves the reaction of the intermediate compound with sulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its interactions with enzymes and nucleic acids, given its purine base.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

In industry, the compound might be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate likely involves its interaction with specific molecular targets such as enzymes or receptors. The purine base may allow it to mimic or interfere with nucleic acid processes, while the sulfamate group could interact with active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine analogs: Compounds with similar purine bases.

    Tetrahydrofuran derivatives: Compounds with similar ring structures.

    Sulfamate-containing compounds: Compounds with similar functional groups.

Uniqueness

The uniqueness of ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate lies in its combination of a purine base, a tetrahydrofuran ring, and a sulfamate group, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C13H18N6O6S

Molecular Weight

386.39 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl sulfamate

InChI

InChI=1S/C13H18N6O6S/c1-13(2)24-8-6(3-22-26(15,20)21)23-12(9(8)25-13)19-5-18-7-10(14)16-4-17-11(7)19/h4-6,8-9,12H,3H2,1-2H3,(H2,14,16,17)(H2,15,20,21)/t6-,8-,9-,12-/m1/s1

InChI Key

PCKRSJUZRCXCIR-WOUKDFQISA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)COS(=O)(=O)N)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COS(=O)(=O)N)C

Origin of Product

United States

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